

Pyrrole-2,3,4,5-d4 chemical properties and structure

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Compound of Interest

Compound Name: Pyrrole-2,3,4,5-d4

Cat. No.: B579794

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An In-depth Technical Guide to Pyrrole-2,3,4,5-d4

This technical guide provides a comprehensive overview of the chemical properties, structure, and available experimental data for **Pyrrole-2,3,4,5-d4**. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Chemical Properties

Pyrrole-2,3,4,5-d4 is a deuterated isotopologue of pyrrole, a five-membered aromatic heterocyclic organic compound. The substitution of hydrogen with deuterium at the 2, 3, 4, and 5 positions of the pyrrole ring imparts a higher molecular weight and can be utilized in various analytical and mechanistic studies.

Property	Value	Source
CAS Number	17767-94-1	[1][2]
Molecular Formula	C4HD4N	[1]
Molecular Weight	71.11 g/mol	[1][2]
Density	1.05 g/mL	[1]
Boiling Point	129.76 °C at 760 mmHg	[1]
Flash Point	33.333 °C	[1]
Isotopic Enrichment	98 atom % D	[2]
InChI	InChI=1S/C4H5N/c1-2-4-5-3-1/h1-5H/i1D,2D,3D,4D	[1][3]
Isomeric SMILES	[2H]C1=C(NC(=C1[2H])[2H])[2H]	[1]

Note: Some sources may refer to Pyrrole-d₅ (CAS 18430-85-8), which is a pentadeuterated pyrrole with the molecular formula C₄D₅N and a molecular weight of 72.12 g/mol . It is crucial to distinguish between these two isotopologues.[4]

Molecular Structure

The fundamental structure of **Pyrrole-2,3,4,5-d₄** consists of a planar, five-membered aromatic ring containing four carbon atoms and one nitrogen atom. The deuterium atoms are covalently bonded to the carbon atoms at positions 2, 3, 4, and 5, while a hydrogen atom remains attached to the nitrogen.

Caption: Chemical structure of **Pyrrole-2,3,4,5-d₄**.

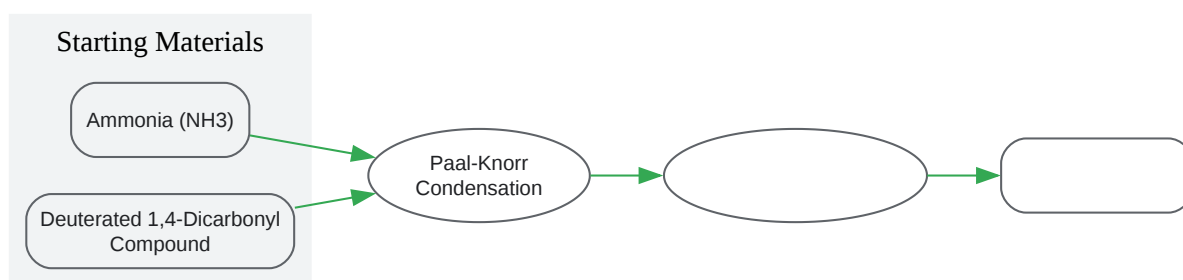
Experimental Data and Protocols

Detailed experimental protocols for the synthesis and analysis of **Pyrrole-2,3,4,5-d₄** are not extensively documented in readily available literature. However, general synthetic methods for pyrroles can be adapted for the preparation of their deuterated analogues.

Synthesis

The synthesis of substituted pyrroles is well-established, with common methods including the Paal-Knorr synthesis, Knorr pyrrole synthesis, and Hantzsch pyrrole synthesis.[5][6][7] The Paal-Knorr synthesis, for instance, involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine. To synthesize **Pyrrole-2,3,4,5-d4**, a deuterated 1,4-dicarbonyl precursor would be required.

A general workflow for a potential synthesis is outlined below:



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Caption: Generalized workflow for the synthesis of **Pyrrole-2,3,4,5-d4**.

Spectroscopic Analysis

While specific spectra for **Pyrrole-2,3,4,5-d4** are not widely published, the principles of NMR, IR, and Mass Spectrometry can be applied to characterize the molecule.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: A singlet corresponding to the N-H proton would be expected. The signals for the C-H protons at positions 2, 3, 4, and 5 in unlabeled pyrrole (around 6.68 and 6.22 ppm in CDCl_3) would be absent.[8]
 - ^2H NMR: Resonances corresponding to the four deuterium atoms on the ring would be observed.

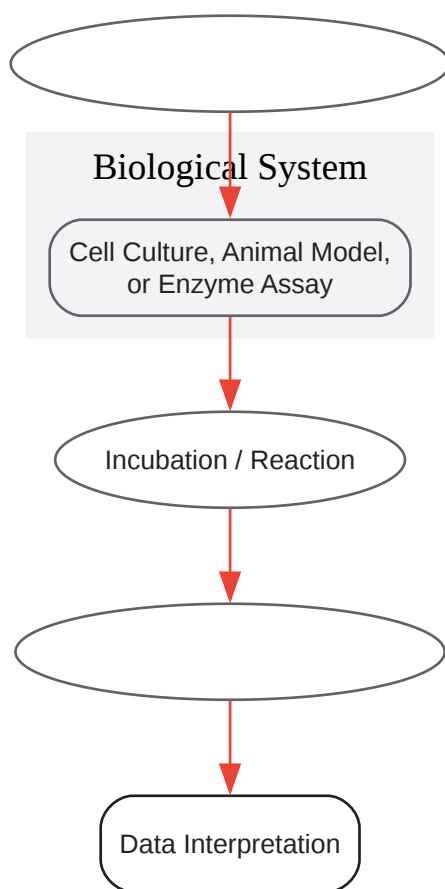
- ^{13}C NMR: The carbon signals would show coupling to deuterium instead of hydrogen, resulting in characteristic multiplets.
- Infrared (IR) Spectroscopy: The C-D stretching vibrations would appear at a lower frequency (around $2100\text{-}2300\text{ cm}^{-1}$) compared to the C-H stretches (around $3000\text{-}3100\text{ cm}^{-1}$) in unlabeled pyrrole. The N-H stretching vibration would still be present.
- Mass Spectrometry (MS): The molecular ion peak in the mass spectrum would confirm the molecular weight of 71.11 g/mol .^[1] Fragmentation patterns would be influenced by the presence of deuterium atoms.

Signaling Pathways and Applications

Pyrrole and its derivatives are fundamental components of many biologically important molecules, including heme, chlorophyll, and certain alkaloids.^[9] Deuterated compounds like **Pyrrole-2,3,4,5-d4** are valuable as internal standards in quantitative mass spectrometry-based assays and as probes in mechanistic studies of metabolic pathways and enzyme kinetics. The heavier isotope can alter reaction rates (kinetic isotope effect), providing insights into reaction mechanisms.

At present, there are no specific signaling pathways or established experimental workflows in the public domain that exclusively describe the use of **Pyrrole-2,3,4,5-d4**. Its application would be within the broader context of stable isotope labeling studies in biochemistry and drug metabolism.

The logical relationship for its application in such studies can be visualized as follows:



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Caption: Logical workflow for using **Pyrrole-2,3,4,5-d4** in mechanistic studies.

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References

- 1. guidechem.com [guidechem.com]
- 2. cdnisotopes.com [cdnisotopes.com]
- 3. Pyrrole-2,3,4,5-d4 | CDN-D-1434-0.5G | LGC Standards [lgcstandards.com]
- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. Pyrrole - Wikipedia [en.wikipedia.org]
- 9. PYRROLE - Ataman Kimya [atamanchemicals.com]
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